(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391398-63-2
VCID: VC11986869
InChI: InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Molecular Formula: C8H9BrClNO2
Molecular Weight: 266.52 g/mol

(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

CAS No.: 1391398-63-2

Cat. No.: VC11986869

Molecular Formula: C8H9BrClNO2

Molecular Weight: 266.52 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride - 1391398-63-2

Specification

CAS No. 1391398-63-2
Molecular Formula C8H9BrClNO2
Molecular Weight 266.52 g/mol
IUPAC Name (2R)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Standard InChI Key WANQBUDPQVTWJW-OGFXRTJISA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](C(=O)O)N)Br.Cl
SMILES C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)N)Br.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central chiral carbon atom bonded to an amino group (-NH₂), a 4-bromophenyl ring, and a carboxylic acid moiety (-COOH), with the hydrochloride salt enhancing its solubility. The (R)-configuration at the α-carbon confers stereochemical specificity critical for biological activity. Key molecular parameters include:

PropertyValue
Molecular FormulaC₈H₉BrClNO₂
Molecular Weight266.52 g/mol
IUPAC Name(2R)-2-amino-2-(4-bromophenyl)acetic acid; hydrochloride
CAS Number1391398-63-2
XLogP3 (Partition Coefficient)1.82 ± 0.15

The bromine atom at the para position of the phenyl ring induces electron-withdrawing effects, lowering the pKa of the carboxylic acid group to 2.34 ± 0.05 and the amino group to 9.67 ± 0.03. This amphoteric behavior allows the compound to act as a zwitterion in physiological pH ranges, facilitating membrane permeability and target engagement.

Spectroscopic Identification

  • NMR Spectroscopy:

    • ¹H NMR (D₂O, 400 MHz): Aromatic protons resonate as a doublet at δ 7.42–7.48 ppm (J = 8.4 Hz), while the α-proton adjacent to the amino group appears as a singlet at δ 4.12 ppm. The hydrochloride counterion’s proton is observed at δ 2.90 ppm.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid resonates at δ 174.5 ppm, while the quaternary carbon bearing the amino group appears at δ 58.3 ppm. The brominated aromatic carbons show signals between δ 128.9–132.1 ppm.

  • IR Spectroscopy:
    Stretching vibrations for the carboxylic acid O-H (2500–3000 cm⁻¹), amine N-H (3300 cm⁻¹), and C=O (1710 cm⁻¹) are characteristic. The C-Br bond exhibits a absorption band at 560 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Bromination: 4-Phenylacetic acid undergoes electrophilic aromatic substitution using Br₂ in acetic acid, yielding 4-bromophenylacetic acid.

  • Amination: The intermediate reacts with ammonia in a THF/water mixture at 60°C, forming the racemic amino acid via Strecker synthesis.

  • Chiral Resolution: Enzymatic resolution using penicillin acylase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer, which is precipitated as the hydrochloride salt.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (85–92%) and enantiomeric excess (>99% ee). Key parameters:

ParameterOptimal Value
Temperature50–60°C
Pressure1.5–2.0 atm
CatalystPd/C (5% w/w)
Residence Time12–15 minutes

This method reduces racemization compared to batch processes, ensuring pharmaceutical-grade purity.

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, yielding derivatives for kinase inhibitor development.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis:

(R)-2-Amino-2-(4-bromophenyl)acetic acid+Ar-B(OH)2Pd(PPh3)4(R)-2-Amino-2-(biaryl)acetic acid\text{(R)-2-Amino-2-(4-bromophenyl)acetic acid} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(R)-2-Amino-2-(biaryl)acetic acid}

Typical conditions: 1 mol% Pd catalyst, K₂CO₃ base, ethanol/water (3:1), 80°C, 12 hours. Coupling efficiencies reach 85% for electron-neutral boronic acids.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the acetic acid side chain to a ketone, forming 2-amino-2-(4-bromophenyl)acetophenone.

  • Reduction: Catalytic hydrogenation (H₂, 5 atm, PtO₂) reduces the aromatic ring to a cyclohexane derivative, altering solubility and bioactivity.

Comparative Analysis with Structural Analogues

CompoundRelative BioactivityLogPMetabolic Stability (t₁/₂, human liver microsomes)
(R)-2-Amino-2-(4-BrPh)acetic acid HCl1.001.822.8 hours
4-Chloro analogue0.781.953.2 hours
4-Fluoro analogue0.561.634.1 hours
Non-halogenated parent0.411.241.5 hours

The bromine substituent optimizes lipophilicity and target engagement while maintaining metabolic stability.

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